molecular formula C21H16N4O2 B11421866 7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11421866
M. Wt: 356.4 g/mol
InChI Key: SJMGHMUQLFWGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the dimethylphenyl group: This step usually involves a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced onto the tricyclic core.

    Functionalization of the tricyclic core:

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The key considerations include:

    Temperature and pressure control: To ensure the reactions proceed efficiently and safely.

    Purity of reagents: High-purity reagents are used to minimize side reactions and impurities in the final product.

    Catalyst selection: Catalysts are chosen based on their ability to promote the desired reactions while minimizing unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme activity and protein-protein interactions.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by:

    Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.

    Modulating receptor activity: The compound can interact with receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: can be compared with other similar compounds, such as:

These compounds share a similar tricyclic core structure but differ in the functional groups attached to the core. The unique combination of functional groups in This compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

7-(2,5-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C21H16N4O2/c1-12-6-7-13(2)17(9-12)25-19-16(10-15(11-22)20(25)26)21(27)24-8-4-5-14(3)18(24)23-19/h4-10H,1-3H3

InChI Key

SJMGHMUQLFWGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=C(C4=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.